4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride
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Overview
Description
4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride typically involves the reaction of 4-[(1,3-thiazol-2-yl)methyl]aniline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as:
Purification: Crystallization or recrystallization
Drying: Vacuum drying to remove residual solvents
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA
Pathways Involved: Inhibition of enzyme activity, blocking of receptor sites, and interference with DNA replication
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-1,3-thiazol-4-yl)aniline
- 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1,3-thiazol-2-yl)methyl]aniline dihydrochloride involves the reaction of 2-aminothiazole with formaldehyde to form 2-(hydroxymethyl)thiazole, which is then reacted with aniline to form 4-[(1,3-thiazol-2-yl)methyl]aniline. The final step involves the reaction of 4-[(1,3-thiazol-2-yl)methyl]aniline with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-aminothiazole", "formaldehyde", "aniline", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-aminothiazole with formaldehyde in the presence of a base such as sodium hydroxide to form 2-(hydroxymethyl)thiazole.", "Step 2: Reaction of 2-(hydroxymethyl)thiazole with aniline in the presence of a catalyst such as hydrochloric acid to form 4-[(1,3-thiazol-2-yl)methyl]aniline.", "Step 3: Reaction of 4-[(1,3-thiazol-2-yl)methyl]aniline with hydrochloric acid to form the dihydrochloride salt." ] } | |
CAS No. |
2728328-49-0 |
Molecular Formula |
C10H12Cl2N2S |
Molecular Weight |
263.19 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-ylmethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10;;/h1-6H,7,11H2;2*1H |
InChI Key |
UCRDRWRELLDJPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=CS2)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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